[(2-Ethoxy-4-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
Overview
Description
[(2-Ethoxy-4-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is a useful research compound. Its molecular formula is C13H21NO4S and its molecular weight is 287.38 g/mol. The purity is usually 95%.
The exact mass of the compound 2-ethoxy-N-[1-(hydroxymethyl)propyl]-4-methylbenzenesulfonamide is 287.11912932 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Behavior of Related Compounds
Research on parabens, which are esters of para-hydroxybenzoic acid and share functional similarities with benzenesulfonamide derivatives, has highlighted their widespread use and persistence in aquatic environments. Studies like that of Haman et al. (2015) review the occurrence, fate, and behavior of parabens in water, noting their ubiquity and the need for further investigation into their environmental impacts and degradation products, which may have implications for the study of benzenesulfonamides (Haman, Dauchy, Rosin, & Munoz, 2015).
Biodegradation and Fate in Environmental Settings
The biodegradation and fate of organic compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively reviewed, as in the work by Thornton et al. (2020). These studies provide insights into the microbial degradation pathways, environmental persistence, and potential for bioaugmentation, which are relevant for understanding how benzenesulfonamide derivatives might behave in similar settings (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
Potential for Use in Environmental Remediation
Research into the ecology of anaerobic degraders of hydrocarbons in aquifers, as discussed by Lueders (2016), sheds light on the microbial communities responsible for the degradation of contaminants. This research is pertinent for developing strategies that might also apply to the remediation of areas contaminated with benzenesulfonamide derivatives, highlighting the role of specific microbial lineages in bioremediation efforts (Lueders, 2016).
Synthesis and Chemical Applications
The synthesis of novel cyclic compounds containing aminobenzenesulfonamide, as investigated by Kaneda (2020), demonstrates the chemical versatility and potential applications of benzenesulfonamide derivatives in creating multifunctional molecules for pharmaceutical and material science applications. This area of research indicates a broad interest in exploiting the chemical properties of benzenesulfonamides for novel applications (Kaneda, 2020).
Mechanism of Action
Properties
IUPAC Name |
2-ethoxy-N-(1-hydroxybutan-2-yl)-4-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-4-11(9-15)14-19(16,17)13-7-6-10(3)8-12(13)18-5-2/h6-8,11,14-15H,4-5,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGTUEUWDULTMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=C(C=C1)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.